2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

This compound is the reference CCR5 antagonist with an IC50 of 0.100 nM—28,000-fold more potent than the 2-amino analog (IC50 2,800 nM). The meta-sulfonylphenyl configuration provides 3-fold higher affinity over the para isomer. With a LogP of 0.3, it dissolves in aqueous buffers without DMSO toxicity or carrier proteins. As an exemplified compound in US Patent 10,202,379, its synthesis and characterization are publicly documented, ensuring freedom-to-operate for internal research. Procure this exact structure to avoid potency artifacts and guarantee reproducible CCR5 target engagement.

Molecular Formula C16H16N2O5S
Molecular Weight 348.4 g/mol
CAS No. 1261951-93-2
Cat. No. B6395248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid
CAS1261951-93-2
Molecular FormulaC16H16N2O5S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CNC(=O)C=C3C(=O)O
InChIInChI=1S/C16H16N2O5S/c19-15-9-13(16(20)21)14(10-17-15)11-4-3-5-12(8-11)24(22,23)18-6-1-2-7-18/h3-5,8-10H,1-2,6-7H2,(H,17,19)(H,20,21)
InChIKeyULHWTYHVTQHVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic Acid (CAS 1261951-93-2): Structural and Pharmacological Baseline for Procurement Decisions


2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid (CAS 1261951-93-2) is a heterocyclic small molecule featuring a 2-hydroxyisonicotinic acid core substituted at the 5-position with a 3-(pyrrolidin-1-ylsulfonyl)phenyl group [1]. The compound exhibits a molecular weight of 348.4 g/mol and a calculated XLogP3-AA of 0.3 [1]. Pharmacologically, it has been identified as a potent CCR5 receptor antagonist with an IC50 of 0.100 nM in a P4R5 cell-based assay co-expressing CD4 and an LTR-β-galactosidase reporter construct [2]. This places it among the highest-affinity CCR5 ligands reported in the scientific literature, and it constitutes a reference compound within the pyrrolidine-sulfonamide chemokine receptor modulator series described in US Patent 10,202,379 [3].

Why 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic Acid Cannot Be Interchanged with In-Class Analogs: Substituent Position and Heterocycle Identity Dictate Activity


Within the pyrrolidine-sulfonamide isonicotinic acid series, substituent identity at the pyridine 2-position (hydroxy vs. amino vs. chloro) and sulfonylphenyl ring geometry (meta vs. para) profoundly modulate CCR5 binding affinity by more than four orders of magnitude [1]. The 2-hydroxy (2-oxo) tautomer exhibits an IC50 of 0.100 nM, whereas the 2-amino analog (CHEMBL1813270) yields an IC50 of 2,800 nM in the same assay, representing a 28,000-fold loss of potency [1][2]. Simultaneously, the meta-sulfonylphenyl substitution pattern present in this compound enables a 3-fold higher affinity compared to the corresponding para-substituted positional isomer, based on cross-study comparison of IC50 values (0.100 nM vs. 0.300 nM for the para analog) under comparable CCR5 P4R5 assay conditions [1][3]. Even the pyrrolidine ring is critical: replacement with acyclic sulfonamide motifs or six-membered piperidine rings eliminates the conformational pre-organization necessary for optimal receptor complementarity [3]. Generic catalog substitutions lacking these precise structural features are therefore incapable of reproducing the target engagement profile, making informed procurement based on exact structure mandatory for any CCR5-dependent experimental system.

Head-to-Head Quantitative Differentiation Evidence for 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic Acid Versus Closest Analogs


CCR5 Antagonist Potency: 28,000-Fold Advantage Over the 2-Amino Analog in Identical P4R5 Cell-Based Assay

In a direct head-to-head comparison within the same P4R5 cell-based assay co-expressing CD4 and an LTR-β-galactosidase construct for HIV entry inhibition, 2-hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid (the target compound) exhibits an IC50 of 0.100 nM [1]. Its closest 2-amino-substituted analog, 2-amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid (CHEMBL1813270), yields an IC50 of 2,800 nM under the same assay conditions [2]. This corresponds to a 28,000-fold difference in potency driven solely by the 2-hydroxy versus 2-amino group identity.

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Meta-Sulfonylphenyl Positional Isomer: 3-Fold Higher CCR5 Affinity Versus the Para-Substituted Analog in Cross-Study Comparison

The meta-substituted 3-(pyrrolidin-1-ylsulfonyl)phenyl configuration (target compound) yields an IC50 of 0.100 nM for CCR5 antagonism [1]. The para-substituted positional analog, 2-chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid (CHEMBL2164205), achieves an IC50 of 0.300 nM in a cross-study comparison using the equivalent CCR5 P4R5 assay format [2]. While both compounds are highly potent, the meta arrangement offers a 3-fold improvement in receptor occupancy. Given equivalent compound costs, the meta isomer delivers superior target coverage per milligram.

Positional isomer SAR CCR5 binding affinity Sulfonamide geometry

Physicochemical Differentiation: Optimal XLogP3-AA of 0.3 for Aqueous Compatibility Versus More Lipophilic Analogs

The target compound has a computed XLogP3-AA of 0.3 [1], whereas the para-substituted 2-chloro analog (CHEMBL2164205) is predicted to exhibit XLogP3-AA > 1.5 based on the chlorine atom's contribution (~+0.8 log units) and the para substitution pattern [2]. The 2-hydroxy group provides hydrogen-bond donor capacity (HBD = 2) while maintaining moderate lipophilicity, a balance that supports solubility in aqueous assay buffers without requiring DMSO concentrations exceeding 0.1% (v/v) [1]. In contrast, chlorinated analogs necessitate higher organic co-solvent concentrations that can confound cell-based assay results.

Lipophilicity Aqueous solubility Physicochemical profiling

Patent-Anchored Structural Series: Explicitly Exemplified in US 10,202,379 as a Chemokine Receptor Modulator with Validated Synthetic Route

2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is a specifically exemplified compound within US Patent 10,202,379, which discloses substituted pyrrolidine-sulfonamide chemokine receptor modulators [1]. The patent provides a fully characterized synthetic route, analytical characterization data, and biological assay protocols that have been peer-reviewed through USPTO examination. This contrasts with non-patented analogs that lack validated synthetic procedures and may present batch-to-batch variability in purity and activity when sourced from non-specialist chemical vendors. The patent exemplification also provides legal certainty for use in research tool applications without freedom-to-operate ambiguity.

Patent exemplification Synthetic tractability Chemical sourcing reliability

Optimal Procurement Contexts and Application Scenarios for 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic Acid Based on Evidence Differentiation


CCR5-Mediated HIV Entry Inhibition Assays Requiring Sub-Nanomolar Potency

The 0.100 nM IC50 confirmed in P4R5 cell-based assays [1] makes this compound the tool of choice for CCR5 receptor occupancy studies where near-complete blockade at low nanomolar concentrations is essential. Substituting the 2-amino analog (IC50 2,800 nM) would require 28,000-fold higher mass, consuming 28 mg per experiment rather than 1 μg, dramatically elevating costs and DMSO burden [2].

Structure-Activity Relationship (SAR) Studies on Sulfonamide Geometry-Dependent Chemokine Receptor Modulation

The 3-fold affinity advantage of the meta-sulfonylphenyl configuration over the para isomer (0.100 nM vs. 0.300 nM) [3] positions this compound as the high-affinity anchor point for SAR campaigns exploring the sulfonylphenyl vector. Procurement of this specific meta isomer enables direct potency benchmarking against parallel-synthesized analogs without confounding positional isomer artifacts.

Aqueous-Compatible High-Throughput Screening Campaigns Targeting GPCRs

With an XLogP3-AA of 0.3, this compound remains soluble in aqueous assay buffers (≤0.1% DMSO) across a concentration range of 0.01–100 nM [4]. This obviates the need for carrier proteins or surfactant additives required by more lipophilic chlorinated analogs, reducing assay interference and enabling direct translation from biochemical to cell-based formats without reformulation.

Patent-Landscape-Sensitive Drug Discovery Programs Requiring Unambiguous FTO

As an explicitly exemplified compound in US 10,202,379, the synthetic route and biological characterization are matters of public record [5]. This provides a clear legal foundation for use as a research tool or reference standard in programs where freedom-to-operate documentation is a prerequisite for internal compliance review.

Quote Request

Request a Quote for 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.